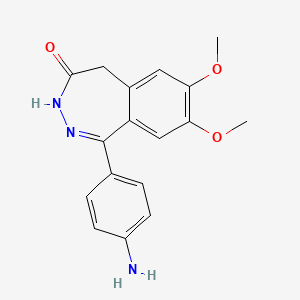
CFM-2
概要
準備方法
合成経路と反応条件
CFM-2の合成は、市販の出発物質から始まるいくつかのステップを含みます。主なステップには、ベンゾジアゼピンコアの形成と、アミノ基とメトキシ基を導入するためのその後の官能化が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を保証します .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。 これには、大規模反応器、効率的な精製技術、および最終製品の一貫性と安全性を確保するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
CFM-2は、以下を含むいくつかの種類の化学反応を受けます。
酸化: 酸素の添加または水素の除去を伴います。
還元: 水素の添加または酸素の除去を伴います。
一般的な試薬と条件
This compoundの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 反応条件は、目的の変換に応じて異なりますが、一般的には制御された温度と特定の溶媒を含みます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、this compoundの酸化は、対応するケトンまたはカルボン酸の形成につながる可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用を持っています。
科学的研究の応用
CFM-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and their role in various chemical processes
Biology: Employed in studies investigating the role of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in cellular signaling and neurobiology
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy and neurodegenerative diseases
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
CFM-2は、α-アミノ-3-ヒドロキシ-5-メチル-4-イソキサゾールプロピオン酸受容体を選択的かつ非競合的に拮抗することによってその効果を発揮します。この阻害は、これらの受容体によって媒介される興奮性神経伝達の減少につながります。この化合物はまた、細胞外シグナル調節キナーゼ経路を阻害し、cAMP応答性要素結合タンパク質のリン酸化を減少させ、サイクリンD1の発現を抑制します。 これらの作用は、細胞周期調節因子および腫瘍抑制タンパク質p21およびp53の上方制御につながり、肺腺癌細胞の増殖を減少させます .
類似化合物との比較
CFM-2は、α-アミノ-3-ヒドロキシ-5-メチル-4-イソキサゾールプロピオン酸受容体の強力で選択的な非競合的拮抗作用においてユニークです。類似の化合物には以下が含まれます。
GYKI 52466: 抗てんかん特性を持つ、α-アミノ-3-ヒドロキシ-5-メチル-4-イソキサゾールプロピオン酸受容体の別の非競合的拮抗薬
LY293558: 神経保護と疼痛管理の研究で使用される、α-アミノ-3-ヒドロキシ-5-メチル-4-イソキサゾールプロピオン酸受容体の競合的拮抗薬
This compoundは、その特定の分子間相互作用と、科学研究および潜在的な治療用途における幅広い用途によって際立っています .
特性
IUPAC Name |
1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-14-7-11-8-16(21)19-20-17(13(11)9-15(14)23-2)10-3-5-12(18)6-4-10/h3-7,9H,8,18H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKADKZSYQWGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)NN=C2C3=CC=C(C=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402591 | |
| Record name | CFM-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178616-26-7 | |
| Record name | CFM-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















